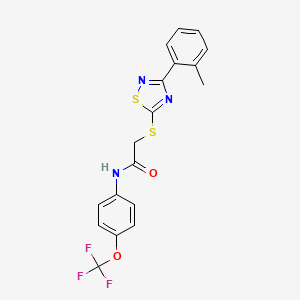

2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

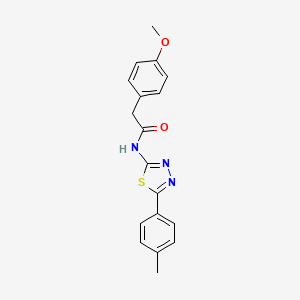

The compound contains several functional groups including a thiadiazole ring, a tolyl group, and a trifluoromethoxyphenyl group . The tolyl group is a functional group related to toluene and has the general formula CH3C6H4−R . The trifluoromethoxy group is a substituent where a trifluoromethoxy group is attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The tolyl group is an aryl group which can exist in three possible structural isomers: ortho, meta, and para .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, tolyl groups are often involved in nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .Applications De Recherche Scientifique

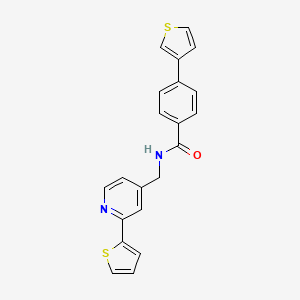

Synthesis of Biaryl Compounds

The compound is used in the synthesis of biaryl compounds, which are an important class of aromatic compounds used for the synthesis of antiviral, antihypertensive, and antifungal drugs . The familiar methods for the synthesis of biaryl compounds are Pd-, Ni-catalyzed couplings reactions .

Antihypertensive Drug Synthesis

The compound is a key starting material for the synthesis of the sartan series of drug molecules (Angiotensin receptor blockers - ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan . These drugs are commonly prescribed antihypertensive agents .

Synthesis of Quinazolin-4 (3H)-ones

An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Synthesis of Amides

The compound can be used in the synthesis of amides . Direct reaction of a carboxylic acid with an amine does not produce an amide, but a salt. Therefore, acyl chlorides or anhydrides are used as an alternative .

Anticancer Activity

The compound has shown potential anticancer activity . A series of derivatives of the compound were prepared and tested against human HCT-116 and MCF-7 cell lines . Out of 25 screened derivatives, 10 active compounds exhibited IC 50’s in the range 1.9−7.52 μg/mL on the HCT-116, and 17 active compounds exhibited IC 50’s in the range 2.3−6.62 μg/mL on the MCF-7 cell lines compared to the reference drug doxorubicin (IC 503.23 μg/mL) .

Cytotoxic Properties

1,3,4-Thiadiazole derivatives, which include the compound, have shown cytotoxic properties . These compounds have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .

Propriétés

IUPAC Name |

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S2/c1-11-4-2-3-5-14(11)16-23-17(28-24-16)27-10-15(25)22-12-6-8-13(9-7-12)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOAONMPPSFCBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2873909.png)

![(2E)-7-chloro-2-[(4-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2873913.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2873921.png)

![Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2873923.png)

![2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B2873925.png)

![2-Phenylmethoxycarbonyl-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2873929.png)

![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2873930.png)